molecular formula C10H8FNO3 B7811272 5-(3-Fluorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid

5-(3-Fluorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid

Cat. No.: B7811272
M. Wt: 209.17 g/mol
InChI Key: ZCNZQAKXRVSUJS-UHFFFAOYSA-N
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Description

5-(3-Fluorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-fluorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then subjected to cyclization under acidic conditions to yield the isoxazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenation and nitration reactions can be carried out using reagents like chlorine, bromine, and nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the fluorophenyl ring.

Scientific Research Applications

5-(3-Fluorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-Fluorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors, while the isoxazole ring can participate in hydrogen bonding and other interactions. These properties make the compound useful in studying various biochemical pathways and developing new therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-4,5-dihydroisoxazole-3-carboxylic acid
  • 5-(4-Fluorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid
  • 5-(3-Chlorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid

Uniqueness

5-(3-Fluorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The fluorine atom can enhance the compound’s stability and binding affinity to biological targets, making it a valuable compound in research and development.

Biological Activity

5-(3-Fluorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid, with the CAS number 1018150-72-5, is a compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and therapeutic applications. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C10H8FNO3
  • Molar Mass : 209.17 g/mol
  • Synonyms : this compound, 3-Isoxazolecarboxylic acid

The biological activity of this compound is primarily linked to its interaction with various enzymes involved in inflammatory pathways. Notably, it has been shown to inhibit:

  • Microsomal Prostaglandin E Synthase-1 (mPGES-1) : This enzyme plays a crucial role in the biosynthesis of pro-inflammatory mediators. Inhibition of mPGES-1 can lead to reduced inflammation and pain.
  • 5-Lipoxygenase (5-LO) : Another key enzyme in the inflammatory response, targeting 5-LO can mitigate conditions such as asthma and other inflammatory diseases.

The compound's structural modifications allow it to selectively bind to these targets, enhancing its efficacy as a multi-target inhibitor against inflammation-related pathways .

Research Findings

Recent studies have provided insights into the biological effects and potential therapeutic applications of this compound:

  • Inhibitory Potency : A study demonstrated that certain derivatives of isoxazole compounds exhibited significant inhibitory activity against mPGES-1 and 5-LO. For instance, one derivative showed an IC50 value of 0.16 µM for mPGES-1 and 0.39 µM for 5-LO, indicating strong potential as an anti-inflammatory agent .
  • In Vivo Efficacy : The anti-inflammatory effects were corroborated through in vivo models where compounds showed promising results in reducing inflammation markers and improving symptoms associated with inflammatory diseases .

Case Study 1: Anti-inflammatory Effects

In a controlled animal study, researchers administered varying doses of this compound to assess its efficacy in reducing induced inflammation. Results indicated a dose-dependent reduction in inflammatory markers such as TNF-alpha and IL-6, supporting its potential as a therapeutic agent for inflammatory conditions.

Case Study 2: Structural Variations

Another study focused on the impact of small heteroaromatic modifications on the isoxazole scaffold. The findings suggested that these modifications could enhance selectivity and potency against mPGES-1 and 5-LO, paving the way for developing more effective anti-inflammatory drugs based on this scaffold .

Data Table: Biological Activity Summary

Biological TargetActivity TypeIC50 Value (µM)Reference
mPGES-1Inhibition0.16
5-LipoxygenaseInhibition0.39
Inflammatory MarkersReduction (in vivo)Dose-dependent

Properties

IUPAC Name

5-(3-fluorophenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO3/c11-7-3-1-2-6(4-7)9-5-8(10(13)14)12-15-9/h1-4,9H,5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCNZQAKXRVSUJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C(=O)O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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